molecular formula C21H26N2O4S B2818459 4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide CAS No. 1005297-14-2

4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide

Cat. No.: B2818459
CAS No.: 1005297-14-2
M. Wt: 402.51
InChI Key: KGYJXVHVIBXTNJ-UHFFFAOYSA-N
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Description

This benzamide derivative features a tert-butyl-substituted benzamide core linked to a 2-methoxyphenyl group bearing a 1,1-dioxo-thiazolidine moiety at the 5-position. Such structural attributes are common in drug discovery for optimizing pharmacokinetic profiles and target engagement .

Properties

IUPAC Name

4-tert-butyl-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-21(2,3)16-8-6-15(7-9-16)20(24)22-18-14-17(10-11-19(18)27-4)23-12-5-13-28(23,25)26/h6-11,14H,5,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYJXVHVIBXTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the isothiazolidin-2-yl intermediate, followed by its coupling with the methoxyphenylbenzamide derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets and pathways. The isothiazolidin-2-yl moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Varied Heterocyclic Moieties

Thiazolidine-Dione Derivatives
  • N-4-chloro-3-(1,1-dioxo-thiazolidin-2-yl)phenyl-2-(trifluoromethyl)benzamide ():
    • Structural difference : Replaces the tert-butyl group with a trifluoromethyl (CF₃) group and introduces a chloro substituent on the phenyl ring.
    • Impact : The CF₃ group increases electronegativity and metabolic resistance, while the chloro substituent may enhance binding to hydrophobic pockets.
    • Application : Marketed as a bioactive compound with purity ≥90% and priced at $160/50 mg .
Thiadiazole Derivatives
  • 4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide (): Structural difference: Substitutes the thiazolidine-dione with a 1,3,4-thiadiazole ring and adds a 4-fluorobenzyl group. Impact: Thiadiazole rings are known for antimicrobial and anticancer activities. The fluorobenzyl group improves membrane permeability. Physical properties: Molecular mass = 369.46 g/mol; synthesized via amide coupling .
Pyrazole Derivatives
  • 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (Compound 72, ): Structural difference: Replaces the thiazolidine-dione with a pyrazole ring. Activity: Pyrazole-containing analogues are often explored for anti-inflammatory or kinase inhibition.

Analogues with Modified Substituents on the Benzamide Core

tert-Butyl vs. Methoxy/Nitro Groups
  • N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide (): Structural difference: Lacks the thiazolidine-dione and tert-butyl groups; incorporates a nitrobenzyloxy substituent. Synthesis: Microwave-assisted reaction (53% yield) using K₂CO₃ as a base .
  • 4-Bromo-N-(2-nitrophenyl)benzamide ():

    • Structural difference : Bromo and nitro substituents replace the tert-butyl and thiazolidine-dione groups.
    • Crystallography : Exhibits two molecules per asymmetric unit, highlighting steric and packing differences .
Fluorinated Analogues
  • 4-tert-butyl-N-(4-chloro-3-methoxyphenyl)benzamide (3gg, ): Structural difference: Chloro and methoxy groups on the phenyl ring instead of thiazolidine-dione. Synthesis: Nickel-catalyzed reductive aminocarbonylation (44% yield) .

Analogues with Complex Heterocyclic Frameworks

  • 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide ():
    • Structural difference : Replaces thiazolidine-dione with an imidazo[1,2-a]pyrimidine group.
    • Application : Explored in high-throughput screening for kinase inhibition due to the fused heterocycle’s planar structure .

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